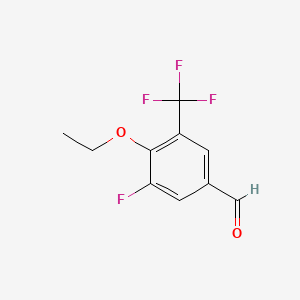

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C10H8F4O2. It is characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups attached to a benzaldehyde core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzaldehyde precursor. One common method involves the following steps:

Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction.

Fluorination: Introduction of the fluoro group using a fluorinating agent such as Selectfluor.

Trifluoromethylation: Introduction of the trifluoromethyl group using a reagent like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzyl alcohol.

Substitution: Products depend on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is a specialized organic compound with a molecular weight of 236.16 g/mol. It contains an ethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzaldehyde structure, giving it unique electronic properties that influence its reactivity in chemical environments.

Potential Applications

This compound has potential applications in pharmaceutical development as a building block for synthesizing novel drugs. Compounds with similar structures, such as fluorinated benzaldehydes, are known for their antimicrobial and antifungal activities. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially increasing bioactivity.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic additions and electrophilic substitutions. The aldehyde functional group is susceptible to nucleophilic attack, leading to the formation of alcohols or related products upon reaction with nucleophiles such as Grignard reagents or amines. The trifluoromethyl group can enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles.

Trifluoromethylpyridine (TFMP)

Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . TFMP derivatives are used to protect crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives result from a combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Halogenated Benzoic Acid

The transformation of the alkali (3-chloro-2-fluoro-5-trifluoromethyl-phenyl)-hydroxy-methanesulfonate of formula IV into the 3-chloro-2-fluoro-5-trifluoromethyl benzaldehyde of the formula III is performed with an aqueous alkali hydroxide base, preferably sodium hydroxide or potassium hydroxide, even more preferred with sodium hydroxide . The transformation is performed in the presence of a suitable water-immiscible organic solvent such as methylene chloride, toluene, or TBME at a reaction temperature of -20° C to 40° C . The resulting 3-chloro-2-fluoro-5-trifluoromethyl benzaldehyde of the formula III can be separated from the organic phase by removing the solvent .

Wirkmechanismus

The mechanism of action of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethoxy-3-(trifluoromethyl)benzaldehyde: Lacks the fluoro group.

3-Fluoro-4-(trifluoromethyl)benzaldehyde: Different position of the fluoro and trifluoromethyl groups.

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid: Oxidized form of the aldehyde.

Uniqueness

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Biologische Aktivität

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. The incorporation of trifluoromethyl and ethoxy groups enhances its lipophilicity and biological interactions. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C11H10F4O, with a molecular weight of approximately 240.19 g/mol. Its structure allows for various chemical reactivities, primarily involving nucleophilic additions and electrophilic substitutions, which are critical for its biological interactions .

The biological activity of this compound is influenced by the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties. This modification can affect the compound's binding affinity to various biological targets, including enzymes and receptors. The compound may modulate cellular pathways by altering redox states or forming reactive intermediates that interact with biomolecules .

Biological Activity and Therapeutic Potential

Research indicates that compounds containing trifluoromethyl groups exhibit promising biological activities, including:

- Antimicrobial Activity : Studies have shown that similar fluorinated compounds possess significant antibacterial properties against various pathogens. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) in the range of 4.88 µg/mL against E. coli and C. albicans .

- Anticancer Activity : In vitro studies have tested the anticancer efficacy of related compounds against several human cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). Certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin, indicating potential as anticancer agents .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various trifluoromethyl-substituted benzaldehydes on cancer cell lines. The results indicated that compounds with similar structures to this compound showed IC50 values ranging from 12.4 to 52.1 µM across different cell lines, suggesting significant anticancer potential .

- Antimicrobial Properties : Another investigation assessed the antimicrobial properties of fluorinated benzaldehydes against Bacillus mycoides and Escherichia coli. The results highlighted that specific substitutions significantly enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Antimicrobial/Anticancer |

| Trifluoromethyl derivative A | 4.88 | 22.4 | Antimicrobial |

| Trifluoromethyl derivative B | TBD | 44.4 | Anticancer |

| Doxorubicin | TBD | 52.1 | Standard Chemotherapy |

Eigenschaften

Molekularformel |

C10H8F4O2 |

|---|---|

Molekulargewicht |

236.16 g/mol |

IUPAC-Name |

4-ethoxy-3-fluoro-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)3-6(5-15)4-8(9)11/h3-5H,2H2,1H3 |

InChI-Schlüssel |

MLVBBAMUKIYCHV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C=C(C=C1F)C=O)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.